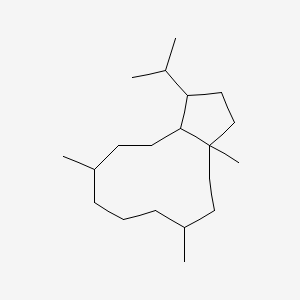
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- is a complex organic compound belonging to the class of cycloalkanes. This compound is characterized by its unique structure, which includes multiple fused rings and various substituents. It is a member of the fusicoccane-type diterpenoids, which are known for their diverse biological activities and complex molecular architecture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- involves multiple steps, including cyclization and functional group modifications. One common synthetic route involves the use of a diterpene synthase enzyme, which catalyzes the formation of the core structure. This is followed by various chemical reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological methods, such as the expression of specific genes in microbial hosts. This allows for the large-scale production of the compound under controlled conditions. The use of cytochrome P450 enzymes is also common in the industrial synthesis, as they facilitate the oxidation and functionalization of the core structure .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of multiple oxidation products.
Reduction: Involves the addition of hydrogen to the molecule, often using metal catalysts.
Substitution: Reactions where one functional group is replaced by another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and cytochrome P450 enzymes.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex cyclization reactions and enzyme catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various fine chemicals and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, its interaction with cytochrome P450 enzymes facilitates the oxidation of various substrates, leading to the formation of biologically active products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fusicoccane-type diterpenoids: Share a similar core structure but differ in the nature and position of substituents.
Uniqueness
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- is unique due to its specific combination of fused rings and substituents, which confer distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
63089-91-8 |
|---|---|
Formule moléculaire |
C20H38 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
6,10,12a-trimethyl-3-propan-2-yl-2,3,3a,4,5,6,7,8,9,10,11,12-dodecahydro-1H-cyclopenta[11]annulene |
InChI |
InChI=1S/C20H38/c1-15(2)18-12-14-20(5)13-11-17(4)8-6-7-16(3)9-10-19(18)20/h15-19H,6-14H2,1-5H3 |
Clé InChI |
LHMPXXLEHBKWMD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(CCC2(CCC(C2CC1)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


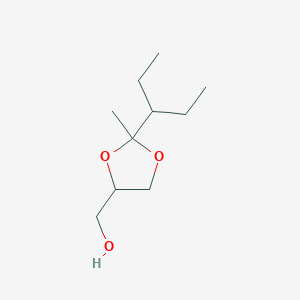

![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)
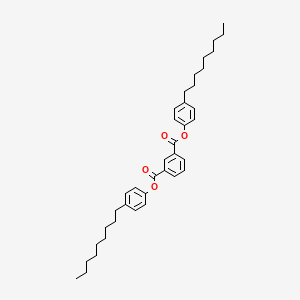
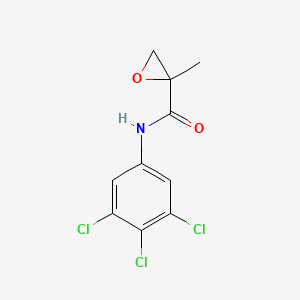
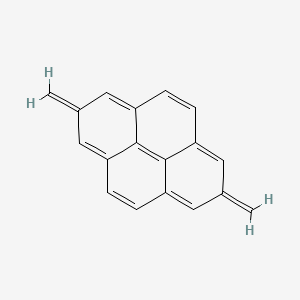

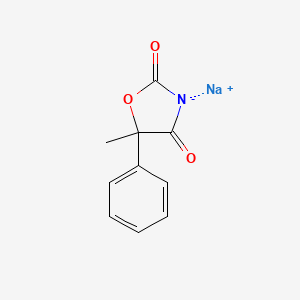
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
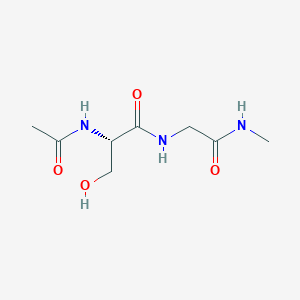
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
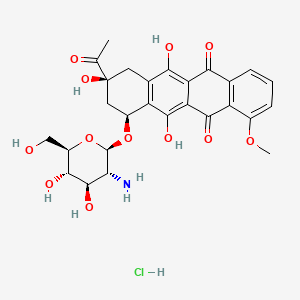
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
